

# N-Boc-S-methyl-L-cysteine synthesis and purification protocol

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## Compound of Interest

Compound Name: **N-Boc-S-methyl-L-cysteine**

Cat. No.: **B558592**

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An in-depth technical guide to the synthesis and purification of **N-Boc-S-methyl-L-cysteine**, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations.

## Introduction

**N-Boc-S-methyl-L-cysteine** is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and solubility, while the S-methyl group on the cysteine thiol prevents unwanted side reactions and allows for specific modifications.<sup>[1]</sup> This guide outlines a common two-step synthetic route involving the N-Boc protection of L-cysteine followed by the S-methylation of the thiol group. Detailed purification and characterization methods are also provided.

## Physicochemical Properties

A summary of the key physical and chemical properties of **N-Boc-S-methyl-L-cysteine** is presented below. These parameters are crucial for identification and quality control.

Property	Value	Citation(s)
Alternate Names	N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH	<a href="#">[2]</a>
CAS Number	16947-80-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	235.30 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White solid	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	≥95.0%	<a href="#">[3]</a>
Optical Rotation	[a] <sup>20</sup> /D = -26 ± 2° (c=1, in MeOH)	<a href="#">[1]</a>
Storage	Store at 0-8°C	<a href="#">[1]</a>

## Synthesis Protocol

The synthesis of **N-Boc-S-methyl-L-cysteine** is typically achieved in two main steps: N-protection of L-cysteine followed by S-methylation.

### Step 1: Synthesis of N-Boc-L-cysteine

This procedure begins with the reduction of L-cystine to L-cysteine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

#### Reaction Parameters

Parameter	Value
Starting Material	L-Cystine
Reducing Agent	Sodium borohydride (NaBH <sub>4</sub> )
Protecting Agent	Di-tert-butyl dicarbonate (Boc <sub>2</sub> O)
Solvent	Dioxane/Water
Reaction Temperature	0°C to Room Temperature
Reaction Time	12-24 hours
Typical Yield	~97%

### Experimental Protocol

- Dissolution: Dissolve L-cystine (1.0 eq) in a 1:1 mixture of dioxane and water.
- Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10°C. Stir the mixture for 3 hours at room temperature.
- Boc Protection: Cool the reaction mixture back to 0°C. Add di-tert-butyl dicarbonate (2.2 eq) and stir the reaction overnight, allowing it to slowly warm to room temperature.
- Work-up: Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentration: Remove the solvent under reduced pressure to yield crude N-Boc-L-cysteine, which can be used in the next step without further purification.

## Step 2: Synthesis of N-Boc-S-methyl-L-cysteine

The thiol group of N-Boc-L-cysteine is methylated using a suitable methylating agent, such as methyl iodide.

#### Reaction Parameters

Parameter	Value
Starting Material	N-Boc-L-cysteine
Methylating Agent	Methyl iodide ( $\text{CH}_3\text{I}$ )
Base	Sodium hydroxide (NaOH)
Solvent	Methanol/Water
Reaction Temperature	Room Temperature
Reaction Time	4-6 hours
Typical Yield	High

#### Experimental Protocol

- Dissolution: Dissolve crude N-Boc-L-cysteine (1.0 eq) in a mixture of methanol and water.
- Deprotonation: Add a 1 M aqueous solution of sodium hydroxide (2.2 eq) dropwise at room temperature.
- Methylation: Add methyl iodide (2.0 eq) and stir the mixture vigorously for 4-6 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Work-up: Acidify the mixture to pH 3-4 with 1 M HCl.
- Extraction: Extract the product with ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Concentration: Concentrate the solution under reduced pressure to obtain the crude **N-Boc-S-methyl-L-cysteine**.

## Purification Protocol

The crude product is purified using silica gel column chromatography to yield the final high-purity compound.

### Purification Parameters

Parameter	Value
Method	Silica Gel Column Chromatography
Stationary Phase	Silica Gel (230-400 mesh)
Mobile Phase	Ethyl acetate/Hexanes with 1% acetic acid
Purity (Post-purification)	>95%

### Experimental Protocol

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
- Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), containing 1% acetic acid to keep the carboxylic acid protonated and improve peak shape.
- Fraction Collection: Collect fractions and monitor them by TLC.
- Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
- Drying: Dry the purified product under a high vacuum to remove any residual solvent, yielding **N-Boc-S-methyl-L-cysteine** as a white solid.

# Visualized Workflows

## Synthesis Workflow



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Caption: Synthesis workflow for **N-Boc-S-methyl-L-cysteine**.

## Purification Workflow



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